(2-Chloro-acetylamino)-acetic acid methyl ester
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Overview
Description
(2-Chloro-acetylamino)-acetic acid methyl ester is an organic compound with the molecular formula C5H8ClNO3 It is a derivative of amino acids and is characterized by the presence of a chloroacetyl group attached to the amino group of glycine, with the carboxyl group esterified with methanol
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for acyl chlorides or amines .
Mode of Action
Methyl 2-(2-chloroacetamido)acetate, being an acyl chloride derivative, is highly reactive. It can undergo nucleophilic addition / elimination reactions with amines . The reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the removal of a chloride ion and a hydrogen ion from the nitrogen .
Biochemical Pathways
Given its reactivity with amines, it may be involved in modifying proteins or enzymes that contain amine groups, potentially altering their function and affecting downstream biochemical pathways .
Result of Action
Given its potential to react with amines, it may modify the structure and function of proteins or enzymes, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-chloroacetamido)acetate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with it. For instance, in acidic or basic environments, the compound may undergo additional reactions that could affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester typically involves the reaction of glycine methyl ester with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Glycine methyl ester+Chloroacetyl chloride→(2-Chloro-acetylamino)-acetic acid methyl ester+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of protective groups and subsequent deprotection steps may be employed to improve the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2-Chloro-acetylamino)-acetic acid.
Reduction: The compound can be reduced to remove the chloro group, resulting in the formation of acetylamino-acetic acid methyl ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
- Substituted derivatives depending on the nucleophile used.
- (2-Chloro-acetylamino)-acetic acid from hydrolysis.
- Acetylamino-acetic acid methyl ester from reduction.
Scientific Research Applications
(2-Chloro-acetylamino)-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications due to its reactive chloro group.
Industry: The compound can be utilized in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Chloroacetic acid: Similar in structure but lacks the amino group and ester functionality.
Acetylamino-acetic acid methyl ester: Similar but without the chloro group, making it less reactive towards nucleophiles.
Glycine methyl ester: The parent compound without the chloroacetyl modification.
Uniqueness: (2-Chloro-acetylamino)-acetic acid methyl ester is unique due to the presence of both the chloroacetyl and ester functionalities, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYYBUGNYDVXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368406 |
Source
|
Record name | Methyl N-(chloroacetyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76969-81-8 |
Source
|
Record name | Methyl N-(chloroacetyl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2-chloroacetamido)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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